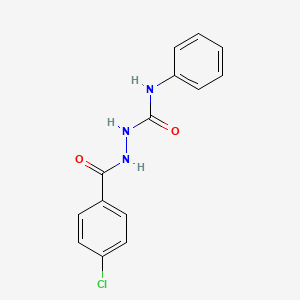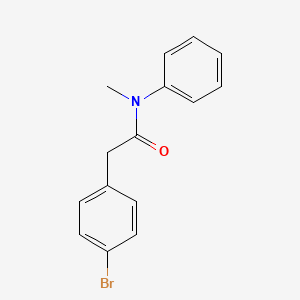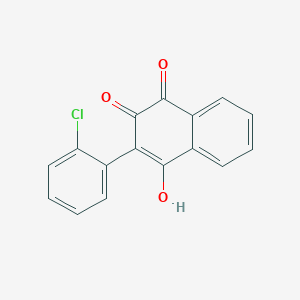![molecular formula C18H15FO3 B5717063 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one, also known as EFOB or EF24, is a synthetic compound that belongs to the class of chalcones. It has gained significant attention in scientific research due to its potential therapeutic properties, particularly its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one involves the activation of the Nrf2-Keap1 pathway, which regulates the cellular response to oxidative stress. This compound binds to Keap1, leading to the dissociation of Nrf2 and subsequent translocation of Nrf2 into the nucleus. This results in the upregulation of antioxidant genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of intracellular reactive oxygen species (ROS), which play a crucial role in inducing apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of various enzymes involved in cancer progression, such as matrix metalloproteinases and cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its ability to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy. However, this compound has some limitations, such as its poor solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to investigate the potential use of this compound in combination with other anticancer agents. Moreover, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential use in cancer therapy. It has been found to induce apoptosis in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has shown promising results in inhibiting cancer cell migration and invasion, as well as angiogenesis.
Eigenschaften
IUPAC Name |
4-ethyl-7-[(3-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-2-13-9-18(20)22-17-10-15(6-7-16(13)17)21-11-12-4-3-5-14(19)8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFEZAIVGQJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)
![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)


![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)


![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)


![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)